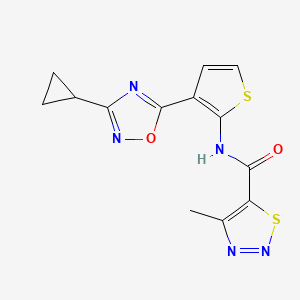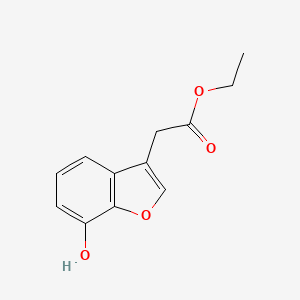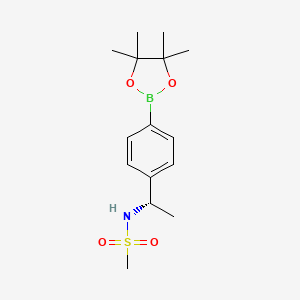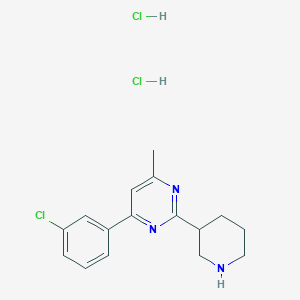
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multiple steps, starting from basic precursors to achieve the desired heterocyclic compounds. For instance, the synthesis of similar compounds involves the use of thiosemicarbazides and phosphorous oxychloride for cyclization to achieve 1,3,4-oxadiazoles and thiadiazoles (Yarovenko et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings. Crystal structure analysis, including X-ray diffraction studies, plays a crucial role in determining the precise arrangement of atoms within the compound. For related structures, single-crystal X-ray diffraction studies have been used to establish the molecular and crystal structure, confirming the presence of specific substituents and the geometry of the compound (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactions of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs often involve interactions with nucleophiles and electrophiles due to the presence of reactive sites on the oxadiazole and thiadiazole rings. These interactions can lead to a variety of chemical transformations, including cyclization, substitution, and addition reactions (Yang et al., 2013).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Compounds containing thiophene, oxadiazole, and thiadiazole moieties have been synthesized using microwave-assisted techniques, showing good to moderate antimicrobial activity against various microorganisms. Some derivatives also exhibited antiurease and antilipase activities, indicating their potential in addressing enzyme-related disorders or infections (Başoğlu et al., 2013).
Anticancer Evaluation of Novel Derivatives
A series of benzamide derivatives incorporating the thiadiazole and oxadiazole rings were evaluated for their anticancer activities against several cancer cell lines. These compounds showed moderate to excellent efficacy, with some outperforming the reference drug, etoposide. This highlights the potential of such heterocyclic compounds in cancer therapy (Ravinaik et al., 2021).
Nematocidal Activity of Oxadiazole Derivatives
Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain compounds showed promising activity against the pine wood nematode, suggesting their potential application in agricultural pest control (Liu et al., 2022).
Anticancer Agents Incorporating Thiazole and Thiadiazole
New pharmacophores incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These derivatives have shown significant activity against hepatocellular carcinoma, illustrating the therapeutic potential of thiazole and thiadiazole derivatives in oncology (Gomha et al., 2017).
Propriétés
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBGFCKVDZATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)
![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)
